2-Bromo-4-isopropylpyridine
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Overview
Description
2-Bromo-4-isopropylpyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and an isopropyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-isopropylpyridine can be synthesized through several methods. One common approach involves the bromination of 4-isopropylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the 2-position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or styrene derivatives, depending on the coupling partner used.
Scientific Research Applications
2-Bromo-4-isopropylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of functional materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions and as a coupling partner in cross-coupling reactions. The bromine atom at the 2-position makes it a versatile intermediate for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-tert-butylpyridine
- 2-Bromo-4-ethylpyridine
Comparison
2-Bromo-4-isopropylpyridine is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its methyl, tert-butyl, and ethyl analogs. These differences can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-4-propan-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRXPAQILDIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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